![molecular formula C20H15N3O2 B5772795 2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)
2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol
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Overview
Description
This compound is a type of organic compound known as benzamides . It has a structure similar to 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .Chemical Reactions Analysis
The Schiff base exhibited antimicrobial activity against all the tested microorganisms except Candida albicans isolate . This suggests that the compound could undergo chemical reactions that result in antimicrobial activity.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, a compound was characterized by ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .Scientific Research Applications
Anti-Inflammatory Activities
This compound could potentially have anti-inflammatory effects. Pyrimidines, a class of compounds to which it is related, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
COX-2 Inhibitory Activities
The compound might also have COX-2 inhibitory activities. The synthesis and COX-2 inhibitory activities of several 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines were reported .
Antimicrobial Activities
The compound could potentially have antimicrobial activities. Compounds with similar structures have shown promising antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Antiproliferative Activities
The compound might have antiproliferative activities. Compounds with similar structures were found to be active against breast cancer cell line .
Excited-State Intramolecular Proton Transfer (ESIPT)
The compound could potentially exhibit an excited-state intramolecular proton transfer (ESIPT). Compounds bearing a hydroxyphenyl substituent in the 2 position exhibit this phenomenon . This property could make the compound useful in applications such as laser dyes, fluorescence sensors, and molecular switches .
High Molecular Weight Polyimide Synthesis
The compound could potentially be used in the synthesis of high molecular weight polyimides. Compounds with similar structures have been successfully synthesized from Bis-AP-AF with 3,3’,4,4’-Benzophenone tetracarboxylic dianhydride (BTDA) .
Mechanism of Action
Safety and Hazards
Future Directions
The development of new drugs using similar compounds is a promising area of research. For instance, a novel fluorescence sensor was developed for analyzing boronic acid agents . Another study highlighted the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions as promising scaffolds for the development of antimicrobial candidates .
properties
IUPAC Name |
2-[4-(2-hydroxyanilino)quinazolin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-17-11-5-2-8-14(17)20-21-15-9-3-1-7-13(15)19(23-20)22-16-10-4-6-12-18(16)25/h1-12,24-25H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXCPWNMJJHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667824 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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